molecular formula C10H17F2NO2 B2932366 Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate CAS No. 937603-16-2

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate

Cat. No.: B2932366
CAS No.: 937603-16-2
M. Wt: 221.248
InChI Key: NVENHUBRZBBXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H17F2NO2. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom.

Scientific Research Applications

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate has several scientific research applications:

Future Directions

The future directions for research on “Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactions, mechanisms of action, and potential applications. Given the wide range of bioactivities exhibited by piperidone derivatives, these compounds may have potential for development into therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2,2-difluoroethylamine. The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent side reactions and ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The piperidine ring structure allows for versatile modifications, enabling the compound to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2-fluoroethyl)piperidine-4-carboxylate
  • Ethyl 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylate
  • Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate

Uniqueness

This compound is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to cross biological membranes, making it a valuable compound in drug development and other applications .

Properties

IUPAC Name

ethyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-2-15-10(14)8-3-5-13(6-4-8)7-9(11)12/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVENHUBRZBBXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.